molecular formula C8H15ClO2 B8460726 (3,3-Dimethyl)2-butyl chloracetate

(3,3-Dimethyl)2-butyl chloracetate

Cat. No.: B8460726
M. Wt: 178.65 g/mol
InChI Key: GPNYOSOAVFDJLZ-UHFFFAOYSA-N
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Description

(3,3-Dimethyl)-2-butyl chloroacetate is an ester derivative of chloroacetic acid, characterized by a branched 2-butyl group with dimethyl substituents at the β-carbon (C3). This structural configuration imparts unique steric and electronic properties, influencing its reactivity, stability, and applications. Chloroacetates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their electrophilic reactivity, but steric hindrance from dimethyl groups in this compound may modulate its reaction pathways compared to simpler analogs.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

3,3-dimethylbutan-2-yl 2-chloroacetate

InChI

InChI=1S/C8H15ClO2/c1-6(8(2,3)4)11-7(10)5-9/h6H,5H2,1-4H3

InChI Key

GPNYOSOAVFDJLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Methyl Chloroacetate (CAS: 96-34-4): A simpler ester with a methyl group instead of the bulky 2-butyl chain.
  • 2-Butyl Halides (e.g., 2-butyl chloride, bromide, iodide): Share the 2-butyl backbone but lack the ester group.
  • Dimethyl Phthalate (CAS: 131-11-3): A bulkier ester with aromatic substitution, used as a plasticizer.

Reactivity in Elimination Reactions

Studies on 2-butyl halides (e.g., 2-butyl iodide, bromide) reveal that elimination reactions in polar aprotic solvents (e.g., dimethylformamide) favor Saytzeff orientation, producing trans-2-butene as the major product. For example:

  • 2-Butyl Iodide + LiBr in DMF : Yields 92% trans-2-butene with a trans:cis ratio of 3.95:1.
  • Tetra-n-butylammonium Fluoride in DMF: Enhances 1-butene formation (up to 15%) due to stronger base strength and reduced steric hindrance.

(3,3-Dimethyl)-2-butyl chloroacetate is expected to exhibit slower elimination rates due to steric hindrance from the dimethyl groups, which may impede base accessibility to the β-hydrogen. This could reduce olefin yields compared to linear 2-butyl halides.

Hydrolysis and Stability

  • Methyl Chloroacetate : Undergoes rapid hydrolysis in aqueous conditions due to the electron-withdrawing chloro group activating the ester carbonyl.
  • (3,3-Dimethyl)-2-butyl Chloroacetate : The bulky alkyl group may stabilize the ester against hydrolysis via steric protection, similar to dimethyl phthalate , which resists hydrolysis in environmental matrices.

Physical Properties

Property (3,3-Dimethyl)-2-butyl Chloroacetate* Methyl Chloroacetate 2-Butyl Iodide Dimethyl Phthalate
Molecular Weight (g/mol) ~192.68 108.52 184.02 194.18
Boiling Point (°C) Estimated 220–240 129–131 120–122 282
Solubility Low in water; miscible in organics Miscible in organics Insoluble in water Low water solubility

*Estimated based on structural analogs.

Regulatory and Environmental Behavior

  • Methyl Chloroacetate : Regulated under USDOT shipping guidelines due to toxicity and flammability.
  • Dimethyl Phthalate : Classified as a priority pollutant by the EPA (STORET code 30157).
  • (3,3-Dimethyl)-2-butyl Chloroacetate : Likely subject to similar regulations due to its ester and chloro functionalities. Environmental persistence may be higher than methyl chloroacetate due to reduced hydrolysis rates.

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